molecular formula C23H23FN2O B3361302 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-87-1

3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B3361302
CAS No.: 918645-87-1
M. Wt: 362.4 g/mol
InChI Key: JNKZSCLAFAWDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound belonging to the biquinoline family. This compound is characterized by its unique structure, which includes a butyl group, a fluorine atom, and a methyl group attached to a dihydro biquinoline core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a quinoline derivative, followed by the introduction of the butyl, fluoro, and methyl groups through a series of substitution and addition reactions. The final step often involves cyclization to form the dihydro biquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted biquinoline compounds.

Scientific Research Applications

3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biquinoline derivatives with different substituents, such as:

  • 3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one
  • 3-Butyl-5-fluoro-3-ethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one
  • 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-4-one

Uniqueness

The uniqueness of 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the butyl, fluoro, and methyl groups in the dihydro biquinoline core makes it a versatile compound for various applications.

Properties

IUPAC Name

3-butyl-5-fluoro-3-methyl-1-quinolin-3-yl-4H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O/c1-3-4-12-23(2)14-18-19(24)9-7-11-21(18)26(22(23)27)17-13-16-8-5-6-10-20(16)25-15-17/h5-11,13,15H,3-4,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKZSCLAFAWDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CC2=C(C=CC=C2F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20845354
Record name 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20845354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918645-87-1
Record name 3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20845354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 2
Reactant of Route 2
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 3
Reactant of Route 3
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 4
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 5
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Reactant of Route 6
3-Butyl-5-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.